Bis-5,5-Nortrachelogenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

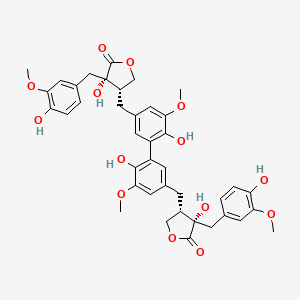

(3S,4S)-3-hydroxy-4-[[4-hydroxy-3-[2-hydroxy-5-[[(3S,4S)-4-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl]-3-methoxyphenyl]-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42O14/c1-49-31-13-21(5-7-29(31)41)17-39(47)25(19-53-37(39)45)9-23-11-27(35(43)33(15-23)51-3)28-12-24(16-34(52-4)36(28)44)10-26-20-54-38(46)40(26,48)18-22-6-8-30(42)32(14-22)50-2/h5-8,11-16,25-26,41-44,47-48H,9-10,17-20H2,1-4H3/t25-,26-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFFFORCHIKZSY-YSECKRNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC3COC(=O)C3(CC4=CC(=C(C=C4)O)OC)O)OC)O)CC5COC(=O)C5(CC6=CC(=C(C=C6)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C[C@H]3COC(=O)[C@@]3(CC4=CC(=C(C=C4)O)OC)O)OC)O)C[C@H]5COC(=O)[C@@]5(CC6=CC(=C(C=C6)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bis-5,5-Nortrachelogenin: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lignan (B3055560) dimer, Bis-5,5-Nortrachelogenin. It details its natural origin, initial discovery, and key biological activities, with a focus on its anti-inflammatory properties. This document includes available quantitative data, generalized experimental protocols for its isolation and biological evaluation, and a proposed signaling pathway for its mechanism of action. Due to the limited publicly available data, some protocols are based on established methods for similar compounds, and the signaling pathway is presented as a well-supported hypothesis requiring further experimental validation.

Discovery and Origin

This compound is a naturally occurring lignan dimer. It was first isolated from the ethyl acetate (B1210297) extract of the root of Wikstroemia indica, a plant used in traditional medicine. The discovery was reported in a 2005 publication in the Chemical & Pharmaceutical Bulletin by Wang et al. This study identified this compound as a new compound and initiated the investigation into its biological effects.

Table 1: Compound Identification

| Property | Value |

| Compound Name | This compound |

| CAS Number | 870480-56-1 |

| Molecular Formula | C40H42O14 |

| Natural Source | Wikstroemia indica (root) |

| Compound Class | Lignan Dimer |

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO). Nitric oxide is a key signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory diseases. The inhibitory effect of this compound was evaluated in a murine macrophage-like cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Parameter | Result | Reference |

| Nitric Oxide Production Inhibition | RAW 264.7 | LPS & IFN-γ | IC50 | 48.6 µM |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not fully available in the public domain. However, based on the initial discovery and general methodologies for lignan chemistry and anti-inflammatory assays, the following protocols can be outlined.

Generalized Isolation of this compound from Wikstroemia indica

The following is a generalized workflow for the extraction and isolation of lignans (B1203133) from Wikstroemia indica, adapted from common phytochemistry practices.

Nitric Oxide Inhibition Assay

The following protocol outlines the key steps for assessing the inhibitory effect of this compound on nitric oxide production in macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Nitrite (B80452) Quantification: After an incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the vehicle-treated control. The IC50 value is then determined.

Synthesis

To date, a chemical synthesis for this compound has not been reported in the scientific literature. The synthesis of lignan dimers typically involves oxidative coupling reactions of monomeric precursors. The development of a synthetic route for this compound would be a valuable contribution to the field, enabling further biological studies and structure-activity relationship (SAR) investigations.

Proposed Signaling Pathway

The inhibition of nitric oxide production in LPS-stimulated macrophages is a hallmark of anti-inflammatory activity. The primary pathway responsible for NO production in this context is the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which leads to the upregulation of the iNOS gene. While the direct molecular target of this compound has not been elucidated, it is highly probable that it interferes with the NF-κB signaling cascade. The following diagram illustrates this proposed mechanism of action. Further research is required to validate this hypothesis and identify the specific protein(s) within this pathway that are modulated by this compound.

Future Directions

This compound represents a promising lead compound for the development of novel anti-inflammatory agents. Future research should focus on:

-

Total Synthesis: Development of a robust synthetic route to enable the production of larger quantities for in-depth biological studies and the generation of analogues.

-

Mechanism of Action Studies: Elucidation of the precise molecular target(s) and validation of its effect on the NF-κB and other relevant signaling pathways (e.g., MAPK).

-

In Vivo Efficacy: Evaluation of its anti-inflammatory effects in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues to optimize potency and drug-like properties.

Conclusion

This compound, a lignan dimer from Wikstroemia indica, has demonstrated noteworthy in vitro anti-inflammatory activity through the inhibition of nitric oxide production. While further research is required to fully characterize its pharmacological profile and mechanism of action, it stands as a compound of interest for drug discovery programs targeting inflammatory disorders. This technical guide provides a foundational summary of the current knowledge and outlines key areas for future investigation.

Bis-5,5-Nortrachelogenin: A Technical Overview of its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-5,5-Nortrachelogenin is a naturally occurring lignan (B3055560) dimer isolated from the roots of Wikstroemia indica. As a member of the lignan class of polyphenols, it is formed through the dimerization of nortrachelogenin (B191986) monomers. This technical guide provides a comprehensive overview of the available information on the chemical structure, properties, and biological activities of this compound, with a focus on its potential as an anti-inflammatory agent. The information presented herein is compiled from publicly available scientific literature and databases.

Chemical Structure and Properties

This compound is a dimeric lignan with the molecular formula C₄₀H₄₂O₁₄ and a molecular weight of 746.8 g/mol . The name suggests a linkage between two nortrachelogenin units at their respective C-5 positions. Nortrachelogenin is a dibenzylbutyrolactone lignan.[1] While detailed spectroscopic data from the primary literature for the definitive structural elucidation of this compound is not publicly available, a proposed chemical structure based on the dimerization of nortrachelogenin at the C-5 position is presented below. It is important to note that another isomer, Bis-5,5'-Nortrachelogenin, has also been isolated, indicating the possibility of different linkage points.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₄₂O₁₄ | |

| Molecular Weight | 746.8 g/mol | |

| CAS Number | 870480-56-1 | |

| Class | Lignan Dimer | |

| Natural Source | Wikstroemia indica (roots) |

Biological Activity: Anti-inflammatory Properties

The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO). Nitric oxide is a key signaling molecule in the inflammatory response, and its overproduction is associated with various inflammatory diseases.

Inhibition of Nitric Oxide Production

This compound has been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibitory activity is a strong indicator of its potential anti-inflammatory effects.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | IC₅₀ Value | Source(s) |

| Nitric Oxide Production | RAW 264.7 | LPS | 48.6 µM |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are described in the primary literature. While the full, detailed procedures are not publicly available, the following sections outline the general methodologies based on common practices for the isolation of lignans (B1203133) and the assessment of anti-inflammatory activity.

Isolation and Purification of this compound from Wikstroemia indica

The isolation of this compound from the roots of Wikstroemia indica typically involves solvent extraction followed by chromatographic separation.

General Workflow for Isolation:

-

Extraction: The dried and powdered roots of Wikstroemia indica are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity. Lignans are often enriched in the ethyl acetate fraction.

-

Chromatography: The active fraction is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit NO production in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

General Protocol for NO Inhibition Assay:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

Measurement of Nitrite (B80452): After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated (control) cells. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, its inhibitory effect on NO production in LPS-stimulated macrophages suggests an interaction with the inflammatory signaling cascade. LPS is known to activate Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which upregulates the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. It is plausible that this compound exerts its anti-inflammatory effect by interfering with one or more steps in this pathway.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of nitric oxide production. Further research is warranted to fully elucidate its chemical structure, confirm its mechanism of action, and evaluate its therapeutic potential for the treatment of inflammatory disorders. The development of a synthetic route for this compound would also be beneficial for enabling more extensive biological studies and potential drug development efforts. Researchers interested in this compound are encouraged to consult the primary literature for more detailed experimental information.

References

Unraveling the Mechanism of Action of Bis-5,5-Nortrachelogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis-5,5-Nortrachelogenin is a lignan (B3055560) dimer isolated from the roots of Wikstroemia indica. Current scientific literature on the specific mechanism of action of this compound is nascent. The primary reported bioactivity for this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. This suggests potential anti-inflammatory properties.

Due to the limited data available for this compound, this guide will present the entirety of its currently known mechanism of action. To provide a more comprehensive resource for researchers, this document will also provide an in-depth analysis of the well-characterized mechanism of action of its closely related monomer, Nortrachelogenin (NTG) . NTG has been more extensively studied and exhibits significant anti-inflammatory, anti-cancer, and anti-fibrotic activities, primarily through the inhibition of the Akt signaling pathway. This guide will clearly delineate between the data for this compound and Nortrachelogenin.

This compound: Current Understanding

This compound is a dimeric lignan with the molecular formula C₄₀H₄₂O₁₄. Its sole reported biological activity to date is the inhibition of nitric oxide production.

Quantitative Data

The only available quantitative data for the bioactivity of this compound is summarized in the table below.

| Bioactivity | Assay/Model | Test System | IC₅₀ |

| Anti-inflammatory | Nitric Oxide Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 48.6 µM |

Mechanism of Action: Inhibition of Nitric Oxide Production

The primary mechanism of action identified for this compound is the inhibition of nitric oxide (NO) production in activated macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. By inhibiting NO production, this compound demonstrates potential as an anti-inflammatory agent.

Experimental Protocols

Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the compound.

-

LPS Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated control.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

-

Nortrachelogenin (NTG): A Comprehensive Mechanistic Overview

Disclaimer: The following information pertains to Nortrachelogenin (NTG) , the monomeric form, and not this compound. The detailed study of NTG provides a valuable framework for potential future investigations into the bioactivity of its dimeric form.

Nortrachelogenin is a dibenzylbutyrolactone lignan that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[1]

Quantitative Data

| Bioactivity | Assay/Model | Test System | Concentration/Dose | Observed Effect |

| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 100 mg/kg (i.p.) | 53% reduction in paw edema at 3 hours and 50% at 6 hours. |

| LPS-stimulated macrophages | Murine J774 macrophages | - | Inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) production. | |

| Anti-fibrotic | Bleomycin-induced dermal fibrosis | Mice | - | Reduction in bleomycin-induced skin thickness and >50% reduction in the expression of collagens COL1A1, COL1A2, and COL3A1. |

| Anti-cancer | TRAIL-induced apoptosis sensitization | Prostate cancer cells (LNCaP, PC-3) | Varies by cell line | Potent sensitization to TRAIL-induced apoptosis.[2][3] |

Core Mechanism of Action: Inhibition of the Akt Signaling Pathway

A primary mechanism through which Nortrachelogenin exerts its anti-cancer effects is the inhibition of the Akt (Protein Kinase B) signaling pathway.[1][2] The Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer cells, leading to resistance to apoptosis.

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent because it can selectively induce apoptosis in cancer cells.[1] However, many cancer cells develop resistance to TRAIL. Nortrachelogenin has been shown to be a potent sensitizer (B1316253) of prostate cancer cells to TRAIL-induced apoptosis.[2][3]

The mechanism involves the following steps:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): NTG inhibits the activation of growth factor receptors, such as the insulin-like growth factor I (IGF-I) receptor, in response to growth factors.[2][3]

-

Inhibition of Akt Activation: By inhibiting RTK activation, NTG prevents the downstream activation of the PI3K/Akt signaling pathway. This leads to a decrease in the levels of phosphorylated (active) Akt.[1][2]

-

Promotion of Apoptosis: With the pro-survival Akt pathway inhibited, the pro-apoptotic signals from TRAIL can dominate, leading to the activation of caspases and subsequent cell death.[1][2]

Experimental Protocols

Objective: To determine the cytotoxic effects of Nortrachelogenin on cancer cells and its ability to enhance TRAIL-induced cell death.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3)

-

Complete culture medium

-

96-well cell culture plates

-

Nortrachelogenin stock solution (e.g., 10 mM in DMSO)

-

Recombinant human TRAIL

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Nortrachelogenin or vehicle control (DMSO) for 24 hours.

-

Following pre-treatment, add a sub-lethal concentration of TRAIL to the designated wells and incubate for another 24-48 hours.

-

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Objective: To assess the effect of Nortrachelogenin on the phosphorylation of Akt.

Materials:

-

Prostate cancer cells

-

Nortrachelogenin

-

Growth factors (e.g., IGF-I)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to ~80% confluency.

-

Treat cells with Nortrachelogenin for the desired time.

-

Stimulate with a growth factor like IGF-I for a short period (e.g., 15-30 minutes) before harvesting.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an anti-total-Akt antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

-

Conclusion and Future Directions

The current body of research on this compound is limited, with its only known bioactivity being the inhibition of nitric oxide production, suggesting anti-inflammatory potential. Further studies are required to elucidate its broader pharmacological profile and specific molecular targets.

In contrast, its monomeric counterpart, Nortrachelogenin, has been identified as a promising multi-target agent with well-documented anti-inflammatory, anti-fibrotic, and anti-cancer properties. Its ability to inhibit the Akt signaling pathway and sensitize cancer cells to TRAIL-induced apoptosis highlights its therapeutic potential.

Future research on this compound should aim to:

-

Screen for a wider range of biological activities, including anti-cancer, anti-viral, and anti-fibrotic effects.

-

Investigate its impact on key signaling pathways, such as the NF-κB and MAPK pathways, in addition to the PI3K/Akt pathway.

-

Conduct in vivo studies to evaluate its efficacy and safety in animal models of disease.

-

Perform structure-activity relationship studies to compare its potency and mechanism with Nortrachelogenin and other related lignans.

This technical guide provides a comprehensive overview of the current knowledge on this compound and the more extensively studied Nortrachelogenin, offering a valuable resource to guide future research and drug development efforts in this area.

References

In Silico Modeling of Bis-5,5-Nortrachelogenin Interactions with Inducible Nitric Oxide Synthase (iNOS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the interactions between Bis-5,5-Nortrachelogenin, a natural product with known inhibitory effects on nitric oxide (NO) production, and its putative molecular target, inducible nitric oxide synthase (iNOS). The overproduction of NO by iNOS is implicated in a range of inflammatory diseases, making it a critical target for therapeutic intervention. This document outlines a systematic in silico workflow, from target identification and preparation to molecular docking and molecular dynamics simulations, to elucidate the binding mechanism and affinity of this compound. Detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows are provided to guide researchers in the virtual screening and characterization of potential iNOS inhibitors.

Introduction

This compound is a lignan (B3055560) isolated from the root of Wikstroemia indica. It has been demonstrated to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS) and recombinant mouse interferon-γ (IFN-γ) activated murine macrophage-like cells (RAW 264.7) with an IC50 value of 48.6 μM. This biological activity strongly suggests that this compound may exert its effects by targeting key enzymes in the NO synthesis pathway.

The primary enzyme responsible for the production of large amounts of NO in response to inflammatory stimuli is inducible nitric oxide synthase (iNOS).[1][2] The signaling pathway initiated by LPS and IFN-γ in macrophages converges on the activation and expression of iNOS, leading to the conversion of L-arginine to L-citrulline and NO.[3][4] Therefore, iNOS presents a prime molecular target for the inhibitory action of this compound.

In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate ligand-protein interactions at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding pose, affinity, and stability of a ligand within the active site of a target protein, providing valuable insights for drug discovery and development. This guide details a structured in silico approach to model the interactions between this compound and iNOS.

Signaling Pathway of iNOS Induction

The induction of iNOS in RAW 264.7 macrophages by LPS and IFN-γ is a complex signaling cascade. A simplified representation of this pathway is illustrated below.

Caption: Simplified signaling pathway of iNOS induction by LPS and IFN-γ.

In Silico Modeling Workflow

A systematic workflow is essential for reliable in silico modeling. The following diagram outlines the key steps for investigating the interaction of this compound with iNOS.

Caption: General workflow for in silico modeling of ligand-protein interactions.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Target Preparation: Inducible Nitric Oxide Synthase (iNOS)

-

Retrieve Protein Structure: Obtain the 3D crystal structure of murine or human iNOS from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1NSI.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands or ions from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to each atom using a force field such as CHARMM.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

Ligand Preparation: this compound

-

Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem.

-

3D Structure Generation: Convert the 2D structure to a 3D conformation using a molecular modeling software.

-

Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

-

Charge Assignment: Assign appropriate partial charges to the ligand atoms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.

-

Grid Box Definition: Define a grid box around the active site of iNOS. The active site is located in the heme pocket. Key residues in the iNOS active site include Tyr341, Phe363, Met368, and Tyr485.[5] The grid box should be large enough to encompass the entire binding site and allow for rotational and translational movement of the ligand.

-

Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock.

-

Execution: Run the molecular docking simulation. The program will generate a set of possible binding poses for this compound within the iNOS active site, ranked by their predicted binding energies.

-

Pose Analysis: Analyze the top-ranked docking poses. Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

-

System Setup:

-

Take the best-ranked docked complex from the molecular docking step.

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Force Field: Select an appropriate force field, such as CHARMM or AMBER, to describe the interatomic forces.

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove bad contacts.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble).

-

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex and characterize the interactions. Key analyses include:

-

Root Mean Square Deviation (RMSD) to evaluate the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.[6]

-

Hydrogen bond analysis to quantify the hydrogen bonding interactions over time.

-

Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.

-

Data Presentation

Quantitative data from in silico studies should be summarized for clear comparison.

Table 1: Molecular Docking Results for this compound with iNOS

| Parameter | Value |

| Binding Energy (kcal/mol) | Predicted Value |

| Inhibition Constant (Ki) (µM) | Predicted Value |

| Hydrogen Bonds | Number and interacting residues |

| Key Interacting Residues | List of amino acids |

Table 2: Molecular Dynamics Simulation Analysis of iNOS-Bis-5,5-Nortrachelogenin Complex

| Parameter | Average Value | Standard Deviation |

| Protein RMSD (Å) | Calculated Value | Calculated Value |

| Ligand RMSD (Å) | Calculated Value | Calculated Value |

| Number of H-bonds | Calculated Value | Calculated Value |

| Binding Free Energy (kcal/mol) | Calculated Value | Calculated Value |

Mandatory Visualization

Logical Relationship for In Silico Drug Discovery

The following diagram illustrates the logical progression of an in silico drug discovery project targeting an enzyme like iNOS.

Caption: Logical flow of an in silico drug discovery pipeline.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for investigating the interactions between this compound and its potential target, iNOS. By following these protocols, researchers can gain valuable insights into the molecular basis of the observed inhibitory activity of this natural product. The combination of molecular docking and molecular dynamics simulations allows for a comprehensive evaluation of the binding mode, affinity, and stability of the ligand-protein complex. The results from such studies can guide further experimental validation and the rational design of novel and more potent iNOS inhibitors for the treatment of inflammatory diseases. It is important to note that in silico predictions should always be complemented with experimental validation to confirm the findings.[7]

References

- 1. Inducible nitric oxide synthase: Regulation, structure, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LPS/IFNgamma-induced RAW 264.7 apoptosis is regulated by both nitric oxide-dependent and -independent pathways involving JNK and the Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Enigmatic Pathway of Bis-5,5-Nortrachelogenin Biosynthesis in Wikstroemia indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-5,5-nortrachelogenin, a dimeric lignan (B3055560) isolated from the medicinal plant Wikstroemia indica, has garnered interest for its potential pharmacological activities. A thorough understanding of its biosynthesis is critical for ensuring a sustainable supply for research and development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While significant portions of the pathway leading to its monomeric precursor, (+)-nortrachelogenin, can be inferred from the general phenylpropanoid and lignan biosynthesis pathways, the final dimerization step remains to be elucidated. This document outlines the proposed enzymatic steps, details relevant experimental protocols, and presents the limited available quantitative data. Key knowledge gaps are highlighted to guide future research in this area.

Introduction

Lignans (B1203133) are a diverse class of polyphenolic compounds found in plants, many of which exhibit significant biological activities.[1] this compound is a lignan dimer that has been isolated from the roots of Wikstroemia indica, a plant with a history of use in traditional medicine.[1] The intricate stereochemistry of many lignans suggests a finely controlled enzymatic synthesis. Elucidating the biosynthetic pathway of this compound is essential for several reasons: it can enable the identification of high-yielding natural sources, pave the way for biotechnological production through metabolic engineering, and provide tools for structure-activity relationship studies to develop novel therapeutics.

This whitepaper synthesizes the current, albeit incomplete, knowledge of the this compound biosynthesis pathway in W. indica. It is intended to serve as a foundational resource for researchers aiming to unravel the remaining mysteries of this complex natural product's formation.

Proposed Biosynthetic Pathway of (+)-Nortrachelogenin (Monomer)

The biosynthesis of this compound is believed to proceed through the formation of its monomeric precursor, (+)-nortrachelogenin. This monomer is likely synthesized via the well-established general phenylpropanoid pathway, followed by the specific lignan biosynthetic route.

General Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the building blocks of lignans. The key steps leading to the precursor coniferyl alcohol are outlined below.

Lignan-Specific Pathway to (+)-Nortrachelogenin

The specific pathway to (+)-nortrachelogenin involves the oxidative coupling of two coniferyl alcohol molecules, followed by a series of reductions and an oxidation, and finally a putative hydroxylation.

-

Oxidative Coupling to (+)-Pinoresinol : Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-pinoresinol. This reaction is catalyzed by an oxidative enzyme, such as a laccase or peroxidase, and its stereoselectivity is directed by a dirigent protein (DIR).

-

Reduction to (+)-Secoisolariciresinol : (+)-Pinoresinol is then reduced in two successive steps by the enzyme pinoresinol-lariciresinol reductase (PLR) to yield (+)-secoisolariciresinol.

-

Oxidation to (+)-Matairesinol : The dibenzylbutane lignan, (+)-secoisolariciresinol, is oxidized to the dibenzylbutyrolactone lignan, (+)-matairesinol, by the enzyme secoisolariciresinol (B192356) dehydrogenase (SDH).

-

Putative Hydroxylation to (+)-Nortrachelogenin : The final step is the proposed hydroxylation of (+)-matairesinol at the C-8' position to form (+)-nortrachelogenin. The enzyme responsible for this transformation has not yet been identified but is hypothesized to be a cytochrome P450 monooxygenase or another oxidative enzyme.

Caption: Proposed biosynthesis pathway of (+)-Nortrachelogenin.

Putative Dimerization to this compound

The formation of this compound from its monomeric precursor, (+)-nortrachelogenin, is a critical and yet uncharacterized step. Based on the structure of the dimer, it is hypothesized to be formed through an oxidative coupling reaction between two molecules of (+)-nortrachelogenin.

This dimerization would likely be catalyzed by an oxidative enzyme, such as a laccase or peroxidase. The regioselectivity of the coupling (5-5') suggests that a dirigent protein might also be involved to guide the specific bond formation and prevent the formation of other isomers. The absence of concrete evidence for this step makes it a key area for future research.

Caption: Putative dimerization of (+)-Nortrachelogenin.

Quantitative Data

Quantitative data for the this compound biosynthetic pathway in Wikstroemia indica is currently very limited in the scientific literature. The following table summarizes the available inhibitory concentration data for this compound, which is relevant for its pharmacological profile. Data on enzyme kinetics and metabolite concentrations within the biosynthetic pathway in W. indica are not available and represent a significant data gap.

| Compound | Biological Activity | IC50 (µM) | Cell Line | Reference |

| This compound | Nitric Oxide (NO) Production Inhibition | 48.6 | RAW 264.7 | [1] |

Experimental Protocols

The following sections detail generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.

Extraction of Lignans from Wikstroemia indica

This protocol describes a general method for the extraction of lignans from plant material.

Materials:

-

Dried and powdered root material of Wikstroemia indica

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Maceration: Suspend the powdered plant material in methanol (1:10 w/v) and extract at room temperature with agitation for 24-48 hours.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Solvent Partitioning: Resuspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition successively with hexane and then ethyl acetate.

-

Fraction Collection: The ethyl acetate fraction is expected to be enriched in lignans. Concentrate this fraction to dryness for further analysis.

Caption: General workflow for lignan extraction.

Enzyme Assay for Secoisolariciresinol Dehydrogenase (SDH)

This protocol is for determining the activity of SDH, a key enzyme in the biosynthesis of the nortrachelogenin (B191986) precursor, matairesinol.

Materials:

-

Partially purified protein extract from W. indica

-

(+)-Secoisolariciresinol substrate

-

NADP+ or NAD+

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Methanol for reaction quenching

-

LC-MS system for product analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NAD(P)+, and the protein extract.

-

Initiation: Start the reaction by adding (+)-secoisolariciresinol.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding an equal volume of cold methanol.

-

Analysis: Centrifuge the mixture to pellet precipitated protein. Analyze the supernatant by LC-MS to quantify the formation of (+)-matairesinol.

Putative Dimerization Assay

This hypothetical protocol is designed to investigate the enzymatic dimerization of (+)-nortrachelogenin.

Materials:

-

Partially purified protein extract from W. indica (potentially containing laccases/peroxidases)

-

(+)-Nortrachelogenin substrate

-

Reaction buffer (e.g., sodium acetate buffer, pH 5.0 for laccases)

-

(Optional) H₂O₂ for peroxidase activity

-

Methanol for reaction quenching

-

LC-MS/MS system for product analysis

Procedure:

-

Reaction Setup: Combine the protein extract and (+)-nortrachelogenin in the reaction buffer. For peroxidase activity, add a low concentration of H₂O₂.

-

Incubation: Incubate the mixture at an appropriate temperature with shaking.

-

Reaction Quenching: Stop the reaction by adding cold methanol.

-

Product Detection: Analyze the reaction mixture by LC-MS/MS, looking for the mass corresponding to this compound and comparing its fragmentation pattern with an authentic standard.

Future Directions and Knowledge Gaps

The biosynthesis of this compound in Wikstroemia indica remains largely uncharacterized. Key areas for future research include:

-

Identification of the Putative Hydroxylase: The enzyme responsible for the conversion of (+)-matairesinol to (+)-nortrachelogenin needs to be identified and characterized.

-

Elucidation of the Dimerization Step: The central unanswered question is how two molecules of (+)-nortrachelogenin are coupled to form this compound. This involves identifying the specific oxidase (laccase or peroxidase) and any potential dirigent proteins that control the regioselectivity of this reaction.

-

Transcriptome and Genome Analysis: The lack of genomic and transcriptomic data for Wikstroemia indica is a major bottleneck. Sequencing the genome and/or transcriptome would enable the identification of candidate genes encoding the enzymes of the pathway through homology-based searches and co-expression analysis.

-

Quantitative Studies: Once the pathway is better understood, quantitative analysis of enzyme kinetics and metabolite fluxes will be crucial for a complete picture of the biosynthesis and its regulation.

Conclusion

While the early steps of the this compound biosynthetic pathway in Wikstroemia indica can be inferred from general plant biochemistry, the final and most defining steps—the hydroxylation to the monomer and the subsequent dimerization—remain speculative. This technical guide has summarized the current proposed pathway and provided a framework of experimental approaches to address the existing knowledge gaps. The elucidation of the complete pathway will not only be a significant contribution to our understanding of plant natural product biosynthesis but also a critical step towards the sustainable production of this potentially valuable bioactive compound.

References

The Pharmacological Potential of Nortrachelogenin: A Technical Guide for Drug Discovery

Disclaimer: This technical guide focuses on the pharmacological potential of Nortrachelogenin . As of December 2025, publicly available scientific literature lacks specific pharmacological data on Bis-5,5-Nortrachelogenin . Therefore, this document provides a comprehensive overview of the parent compound, Nortrachelogenin, to serve as a foundational resource for researchers, scientists, and drug development professionals. The information presented herein is based on existing preclinical research and outlines the known mechanisms of action, biological activities, and experimental methodologies associated with Nortrachelogenin.

Executive Summary

Nortrachelogenin, a bioactive lignan (B3055560) primarily isolated from plants such as Pinus sylvestris and Wikstroemia indica, has demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications.[1][2][3] Its multifaceted mechanism of action, which includes the modulation of key signaling pathways such as NF-κB and Akt, positions it as a compelling candidate for further drug development. This guide synthesizes the current understanding of Nortrachelogenin's pharmacological profile, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate future research endeavors.

Pharmacological Activities and Quantitative Data

Nortrachelogenin exhibits a range of biological effects, with its anti-inflammatory and anticancer properties being the most extensively studied. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: Anti-Inflammatory Activity of Nortrachelogenin

| Assay | Cell Line / Model | Mediator/Target | IC50 / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inducible Nitric Oxide Synthase (iNOS) | 48.6 µM | [2] |

| Prostaglandin (B15479496) E2 (PGE2) Production | J774 Macrophages | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibition observed | [1] |

| Interleukin-6 (IL-6) Production | J774 Macrophages | - | Inhibition observed | [1] |

| Monocyte Chemoattractant Protein-1 (MCP-1) Production | J774 Macrophages | - | Inhibition observed | [1] |

| Carrageenan-Induced Paw Edema | Mouse Model | Inflammation | Reduction in paw swelling | [1] |

Table 2: Anticancer Activity of Nortrachelogenin

| Cancer Type | Cell Line | Mechanism | Effect | Reference |

| Prostate Cancer | - | Sensitization to TRAIL-induced apoptosis | Potent sensitization | |

| Prostate Cancer | - | Inhibition of Akt signaling pathway | Effective inhibition | |

| Prostate Cancer | - | Inhibition of receptor tyrosine kinase (RTK) activation | Potent inhibition |

Signaling Pathways and Mechanisms of Action

Nortrachelogenin's pharmacological effects are underpinned by its ability to modulate specific intracellular signaling cascades. Its anti-inflammatory action is largely attributed to the post-transcriptional regulation of iNOS, while its anticancer activity involves the inhibition of the pro-survival Akt pathway.

Anti-Inflammatory Signaling Pathway

Nortrachelogenin exerts its anti-inflammatory effects by targeting the expression of key inflammatory mediators. Notably, it inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] The mechanism for iNOS inhibition is unique, as it appears to occur at a post-transcriptional level, potentially through the enhancement of proteasomal degradation of the iNOS protein.[1]

Anticancer Signaling Pathway (Akt Inhibition)

In the context of prostate cancer, Nortrachelogenin has been identified as a potent sensitizer (B1316253) to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. This effect is mediated through the inhibition of the Akt signaling pathway, a critical regulator of cell survival. By suppressing Akt activation, Nortrachelogenin shifts the cellular balance towards apoptosis in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the pharmacological potential of Nortrachelogenin.

In Vitro Anti-Inflammatory Assays

Objective: To determine the effect of Nortrachelogenin on the production of inflammatory mediators in macrophage cell lines.

Cell Culture:

-

Murine macrophage cell lines, such as J774 or RAW 264.7, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[1][2]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

-

Seed the macrophages in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Nortrachelogenin for a specified period (e.g., 1-2 hours).

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) and/or interferon-gamma (IFN-γ).[2]

-

After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.[2]

-

Quantify the levels of PGE2, IL-6, and MCP-1 in the supernatant using commercially available ELISA kits.[1]

-

Determine cell viability using methods such as the MTT assay to rule out cytotoxic effects.

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of Nortrachelogenin on the expression of key proteins involved in inflammation and cancer signaling.

Procedure:

-

Treat cells with Nortrachelogenin and/or other stimuli as described in the specific assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, Akt, p-Akt) overnight at 4°C.[1]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Future Directions

The existing data on Nortrachelogenin provides a strong rationale for its further investigation as a therapeutic agent. Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to evaluate the drug-like properties and safety profile of Nortrachelogenin.

-

In Vivo Efficacy in Disease Models: Further in vivo studies in relevant animal models of inflammatory diseases and cancer are needed to validate the preclinical findings.

-

Target Identification and Validation: While the effects on iNOS and Akt are known, identifying other potential molecular targets could reveal novel mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of Nortrachelogenin, including compounds like this compound, could lead to the discovery of more potent and selective molecules.

Conclusion

Nortrachelogenin is a promising natural product with well-defined anti-inflammatory and anticancer activities. Its unique mechanisms of action, particularly the post-transcriptional regulation of iNOS and the inhibition of the Akt signaling pathway, make it an attractive lead compound for drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this and related lignans.

References

- 1. Anti-inflammatory Effects of Nortrachelogenin in Murine J774 Macrophages and in Carrageenan-Induced Paw Edema Model in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (+)-Nortrachelogenin, a new pharmacologically active lignan from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NO Inhibition by Bis-5,5-Nortrachelogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-5,5-Nortrachelogenin is a lignan (B3055560) dimer isolated from the roots of Wikstroemia indica.[1] Lignans (B1203133) as a class of compounds are recognized for their diverse biological activities, including anti-inflammatory and antioxidant properties. Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process. While it plays a role in host defense, its overproduction by inducible nitric oxide synthase (iNOS) in macrophages can contribute to tissue damage. Consequently, the inhibition of NO production is a significant therapeutic target for inflammatory diseases. This compound has been identified as an inhibitor of NO production in activated macrophage cell lines, suggesting its potential as an anti-inflammatory agent.[1]

This document provides detailed experimental protocols for evaluating the NO inhibitory activity of this compound, including methods for assessing its impact on cell viability and the underlying signaling pathways.

Mechanism of Action

The primary mechanism for NO inhibition by many lignans involves the downregulation of iNOS expression at the protein level. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) activate signaling pathways, notably the NF-κB pathway, which leads to the transcription and translation of the iNOS enzyme. This enzyme then catalyzes the production of large amounts of NO from L-arginine.

While the specific mechanism for this compound is not fully elucidated in the public domain, it is hypothesized to act similarly to other related lignans by interfering with the iNOS expression pathway. This could occur at the level of gene transcription or, more likely for this class of compounds, through post-transcriptional mechanisms that may enhance the degradation of the iNOS protein.

Quantitative Data

The available quantitative data for the inhibitory effect of this compound on nitric oxide production is summarized below. Further studies are required to determine its cytotoxic profile and its specific effects on iNOS protein expression.

| Compound | Cell Line | Stimulant(s) | Assay | Endpoint | IC50 (µM) | Reference |

| This compound | RAW 264.7 | LPS + IFN-γ | Griess Assay | NO Production | 48.6 | [1] |

Experimental Protocols

Cell Culture and Treatment

This protocol describes the maintenance of the RAW 264.7 macrophage cell line and the procedure for treatment with this compound.

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

-

Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.

-

Harvest the cells using a cell scraper.

-

Seed the cells in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 6-well for protein extraction) at a density of 1.5 x 10^5 cells/mL.

-

Allow the cells to adhere for 18-24 hours.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture should not exceed 0.1%.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and interferon-gamma (IFN-γ) at a final concentration of 10 ng/mL to induce NO production. Include appropriate controls (untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS/IFN-γ and vehicle).

-

Incubate the cells for 24 hours before proceeding with downstream assays.

-

Nitric Oxide Production Assay (Griess Assay)

This protocol measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Sodium Nitrite Standard: Prepare a series of known concentrations of sodium nitrite in culture medium to generate a standard curve.

-

-

Procedure:

-

After the 24-hour incubation period, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve.

-

The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS/IFN-γ control)] x 100

-

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound to ensure that the observed NO inhibition is not due to cell death.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

-

-

Procedure:

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining 180 µL of media in each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

iNOS Protein Expression Analysis (Western Blot)

This protocol determines the effect of this compound on the protein levels of iNOS.

-

Reagents and Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against iNOS.

-

Primary antibody against a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

After the 24-hour treatment in 6-well plates, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control.

-

Quantify the band intensities using densitometry software and normalize the iNOS expression to the loading control.

-

Visualizations

Caption: Proposed signaling pathway for NO inhibition.

Caption: Workflow for evaluating NO inhibition.

References

Application Notes and Protocols: Cell-Based Assays for Bis-5,5-Nortrachelogenin Activity

Introduction

Bis-5,5-Nortrachelogenin is a lignan (B3055560), a class of polyphenolic compounds found in various plants.[1] Lignans are recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2] The related lignan, Nortrachelogenin (NTG), has been shown to sensitize prostate cancer cells to apoptosis (programmed cell death) by inhibiting the Akt signaling pathway, a key regulator of cell survival.[3][4] Furthermore, this compound, isolated from Wikstroemia indica, has been found to inhibit nitric oxide (NO) production in macrophage-like cells, indicating anti-inflammatory potential.[5]

These application notes provide detailed protocols for a series of cell-based assays to characterize the cytotoxic and apoptotic activity of this compound. The assays are designed for researchers in academic and drug development settings to determine the compound's efficacy and mechanism of action in relevant cancer cell lines.

Principle of the Assays

A multi-assay approach is recommended to comprehensively evaluate the cellular effects of this compound.

-

Cell Viability Assay (MTT): This initial colorimetric assay assesses the metabolic activity of a cell population.[6][7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[6][8] The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the compound's cytotoxic concentration (e.g., IC50).[9]

-

Apoptosis Detection (Annexin V/PI Staining): This flow cytometry-based assay quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes.[10] Therefore, this dual-staining method can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[9][11]

-

Cell Cycle Analysis: This assay determines if the compound affects the progression of cells through the cell cycle. Cells are fixed and stained with a DNA-binding dye like Propidium Iodide (PI). The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest caused by the compound.[9]

Experimental Workflow

The overall experimental process for evaluating this compound involves initial cell culture and treatment, followed by specific assays for viability, apoptosis, and cell cycle analysis, and culminating in data acquisition and interpretation.

References

- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Cell viability assays | Abcam [abcam.com]

- 9. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Assay Using Bis-5,5-Nortrachelogenin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-5,5-Nortrachelogenin, a lignan (B3055560) dimer isolated from the root of Wikstroemia indica, has demonstrated notable anti-inflammatory properties. This document provides detailed application notes and experimental protocols for assessing the in vitro anti-inflammatory activity of this compound. The primary focus is on its inhibitory effects on key inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key cellular player in inflammation is the macrophage, which, upon activation by stimuli like LPS, produces a cascade of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

This compound has been shown to inhibit the production of nitric oxide in LPS-activated RAW 264.7 murine macrophages with an IC50 value of 48.6 µM.[1] A closely related compound, nortrachelogenin, has also been found to inhibit the production of PGE2 and IL-6 in J774 macrophages, suggesting a broader anti-inflammatory profile.[2] This application note will detail the methodologies to quantify these effects and to elucidate the underlying molecular mechanisms.

Mechanism of Action

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include:

-

Inhibition of Inflammatory Mediators: The compound directly inhibits the production of key inflammatory molecules. This has been quantified for nitric oxide (NO).

-

Modulation of NF-κB and MAPK Signaling Pathways: It is hypothesized that this compound interferes with the activation of the NF-κB and MAPK signaling cascades. LPS activation of Toll-like receptor 4 (TLR4) on macrophages typically leads to the phosphorylation and activation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation targets IκBα for degradation, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][4] Simultaneously, LPS activates the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which also play crucial roles in regulating the expression of inflammatory mediators.[1][5][6] By inhibiting the phosphorylation of key proteins in these pathways (e.g., p65, ERK, JNK, p38), this compound can effectively suppress the inflammatory response.

Data Presentation

The following tables summarize the known and expected inhibitory activities of this compound and the related compound Nortrachelogenin on the production of various inflammatory mediators.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

| Cell Line | Inducing Agent | IC50 (µM) | Reference |

| RAW 264.7 | LPS + IFN-γ | 48.6 | [1] |

Table 2: Inhibitory Effects of Nortrachelogenin on Pro-inflammatory Mediators

| Mediator | Cell Line | Inducing Agent | Effect | Reference |

| Prostaglandin E2 (PGE2) | J774 | LPS | Inhibition | [2] |

| Interleukin-6 (IL-6) | J774 | LPS | Inhibition | [2] |

| TNF-α | - | - | Data not available | |

| IL-1β | - | - | Data not available |

Note: Specific IC50 values for PGE2 and IL-6 inhibition by Nortrachelogenin are not currently available in the cited literature. Further studies are required to quantify these effects for both Nortrachelogenin and this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO, PGE2, and cytokine assays; 6-well plates for Western blotting) at a density of 1.5 x 10^5 cells/well for 96-well plates or 1 x 10^6 cells/well for 6-well plates.

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours (for NO, PGE2, and cytokine assays) or for 15-30 minutes (for Western blot analysis of signaling pathways). A negative control group (no LPS stimulation) should also be included.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

-

Protocol:

-

After the 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) ELISAs

-

Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific proteins (PGE2 and cytokines) in the cell culture supernatant.

-

Protocol:

-

After the 24-hour incubation with LPS, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISAs for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific commercial kits being used.

-

Briefly, this typically involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

-

Calculate the concentrations of PGE2 and cytokines by interpolating the absorbance values from a standard curve generated with known concentrations of the respective analytes.

-

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules in the NF-κB and MAPK pathways.

-

Protocol:

-

After the 15-30 minute incubation with LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Expected Results

Treatment of LPS-stimulated RAW 264.7 cells with this compound is expected to result in a dose-dependent decrease in the production of nitric oxide, prostaglandin E2, TNF-α, IL-6, and IL-1β. Furthermore, Western blot analysis is expected to show a reduction in the phosphorylation of p65, ERK, JNK, and p38, indicating that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its impact on critical signaling pathways, researchers can further characterize its therapeutic potential for the development of novel anti-inflammatory drugs.

References

- 1. medchemexpress.com [medchemexpress.com]